molecular formula C20H22ClNO2 B5620190 2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Cat. No.: B5620190
M. Wt: 343.8 g/mol
InChI Key: LWPHRRCEMZTFKB-ZDLGFXPLSA-N
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Description

2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a complex organic compound with a unique structure that includes a chloro-substituted phenylpropene moiety and a dimethoxy-substituted isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the chloro-phenylpropene side chain. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a phenylpropene derivative.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products: The major products of these reactions include quinone derivatives, phenylpropene derivatives, and various substituted isoquinolines, depending on the specific reaction and conditions used.

Scientific Research Applications

2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-1H-isoquinoline
  • 2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

Comparison: Compared to similar compounds, 2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is unique due to its specific substitution pattern and stereochemistry

Properties

IUPAC Name

2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c1-23-19-11-16-8-9-22(13-17(16)12-20(19)24-2)14-18(21)10-15-6-4-3-5-7-15/h3-7,10-12H,8-9,13-14H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPHRRCEMZTFKB-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC(=CC3=CC=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN(CCC2=C1)C/C(=C/C3=CC=CC=C3)/Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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